Stereochemical Differentiation: Chiral Piperidine 3-yloxy vs. Achiral 4-yloxy Substitution
The target compound possesses an undefined stereocenter at the piperidine C-3 position (PubChem undefined atom stereocenter count = 1), generating a racemic mixture of (R)- and (S)-enantiomers [1]. In contrast, the closest positional isomer, 3-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1796968-97-2), lacks any stereocenter (undefined atom stereocenter count = 0) [2]. In the related 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine series, enantioselective inhibition of hM4 was explicitly demonstrated, with individual enantiomers showing distinct IC50 values (hM4 IC50s < 200 nM for optimized enantiomers) [3].
| Evidence Dimension | Stereochemical complexity (undefined stereocenter count) |
|---|---|
| Target Compound Data | Undefined atom stereocenter count = 1 (racemic mixture) |
| Comparator Or Baseline | 3-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine: undefined atom stereocenter count = 0 (achiral) |
| Quantified Difference | 1 vs. 0 undefined stereocenters; target compound offers enantiomeric resolution potential |
| Conditions | PubChem computed stereochemistry descriptors (Cactvs 3.4.8.18) |
Why This Matters
Enables enantioselective SAR exploration and chiral chromatography method development — capabilities unavailable with achiral 4-substituted analogs.
- [1] PubChem CID 91627721 Computed Properties: Undefined Atom Stereocenter Count = 1. View Source
- [2] PubChem CID 71799406 Computed Properties: Undefined Atom Stereocenter Count = 0. View Source
- [3] Beshore, D. C., et al. (2017). Enantioselective hM4 inhibition in sulfonylpiperazine-pyridazine series. Bioorg. Med. Chem. Lett., 27(10), 2232-2238. View Source
